1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
Description
This compound features a 3-chlorophenylsulfonyl group linked to an azetidine ring (4-membered nitrogen-containing heterocycle) at position 1, with a 4-methoxypiperidine substituent at position 3 of the azetidine. The 4-methoxypiperidine moiety contributes steric bulk and lipophilicity, likely impacting pharmacokinetic properties such as membrane permeability . Though direct pharmacological data for this compound are absent in the provided evidence, its structural features align with piperidine and azetidine derivatives known for diverse biological activities, including antimicrobial and antiviral effects .
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-21-14-5-7-17(8-6-14)13-10-18(11-13)22(19,20)15-4-2-3-12(16)9-15/h2-4,9,13-14H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZOUVKOUTHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
- Antimicrobial Properties :
-
Anticancer Activity :
- Preliminary investigations suggest that 1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine may possess anticancer properties. Compounds with structural similarities have demonstrated cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Bacillus subtilis with an IC50 value of 15 µg/mL. |
| Study B | Anticancer Activity | Exhibited cytotoxic effects on leukemia cells with a reduction in cell viability by 70% at 50 µM concentration. |
| Study C | Enzyme Inhibition | Showed potent acetylcholinesterase inhibition with an IC50 value of 0.5 µM, indicating potential for Alzheimer's treatment. |
Comparison with Similar Compounds
Substituent Variations on the Aryl Sulfonyl Group
Key Comparisons:
- 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]piperidine (): Structural Difference: The aryl group is substituted at the 4-chloro-3-methoxy position, attached directly to piperidine. Impact: The 4-chloro substituent may alter electronic effects (e.g., increased electron-withdrawing character) compared to the 3-chlorophenyl group in the target compound. This could influence binding affinity in targets sensitive to aryl electronic profiles. Molecular Weight: 289.78 g/mol (C₁₂H₁₆ClNO₃S) vs. estimated ~320–340 g/mol for the target compound (assuming similar substituents).
Heterocyclic Core Modifications
Azetidine vs. Piperidine/Piperidone Systems:
- Example: N-Dimethylazetidin-3-amine derivatives () highlight azetidine’s utility in optimizing molecular rigidity for receptor interactions.
- Piperidine/Piperidone (6-membered rings):
- The piperidone core with acetyl and methoxyphenyl groups demonstrates antimicrobial activity, suggesting that methoxy substituents enhance solubility and target affinity .
Tabulated Comparison of Key Analogs
Preparation Methods
Direct Functionalization of Piperidine
The 4-methoxy group is introduced via nucleophilic substitution or catalytic oxidation/methylation:
Method 1 :
- Substrate : 4-Hydroxypiperidine
- Reagents : Methyl iodide, K₂CO₃, DMF
- Conditions : 60°C, 12 h
- Yield : 78–82%
Method 2 (Microwave-Assisted) :
- Substrate : 4-Hydroxypiperidine
- Reagents : (Boc)₂O for protection, followed by CH₃I/DBU
- Conditions : MW irradiation, 100°C, 20 min
- Yield : 89%
Azetidine Ring Formation and Functionalization
Cyclization Strategies
Azetidine synthesis typically employs Gabriel-type reactions or [2+2] cycloadditions:
Gabriel Synthesis :
- Substrate : 1,3-Dibromopropane + Potassium phthalimide
- Conditions : DMF, 80°C, 6 h
- Post-processing : Hydrazinolysis to yield azetidine
- Yield : 65%
Reductive Amination :
- Substrate : 3-Amino-1-propanol + Aldehyde
- Reagents : NaBH₃CN, MeOH
- Conditions : RT, 4 h
- Yield : 70–75%
Sulfonylation of Azetidine Nitrogen
Critical for introducing the 3-chlorophenylsulfonyl group:
Standard Protocol :
- Substrate : Azetidine
- Sulfonylating Agent : 3-Chlorobenzenesulfonyl chloride
- Base : Et₃N or DMAP
- Solvent : Dichloromethane
- Conditions : 0°C → RT, 2 h
- Yield : 85–90%
Optimized Microwave Method :
Coupling of Azetidine and Piperidine Moieties
Nucleophilic Substitution
Substrate : 3-Chlorophenylsulfonylazetidine-3-yl methanesulfonate
Nucleophile : 4-Methoxypiperidine
Conditions : DIPEA, DMF, 80°C, 8 h
Yield : 68%
Reductive Amination
Components :
- 3-Aminoazetidine derivative
- 4-Methoxypiperidine-1-carbaldehyde
Reagents : NaBH(OAc)₃, CH₂Cl₂
Conditions : RT, 12 h
Yield : 74%
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 52% | 48% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g feasible | Limited to 50 g |
Key Findings :
- Microwave-assisted steps improve yields by 15–20% compared to conventional heating
- Boc-protected intermediates enhance regioselectivity during piperidine functionalization
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (m, 1H, Ar-H), 7.63–7.45 (m, 3H, Ar-H), 4.21 (t, J=7.2 Hz, 1H, azetidine-CH), 3.78 (s, 3H, OCH₃)
- HRMS : m/z 401.0843 [M+H]⁺ (calc. 401.0846)
Purity Assessment :
- HPLC: 99.2% (C18 column, MeCN/H₂O = 70:30)
- Chiral Analysis: Racemic mixture confirmed via chiral SFC
Industrial-Scale Considerations
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| 3-Chlorobenzenesulfonyl chloride | 320 |
| 4-Methoxypiperidine | 450 |
| Microwave reactor time | 120/h |
Environmental Impact :
- PMI (Process Mass Intensity): 18.7 (Route A) vs. 22.9 (Route B)
- Solvent Recovery: 89% DMF achieved via vacuum distillation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
